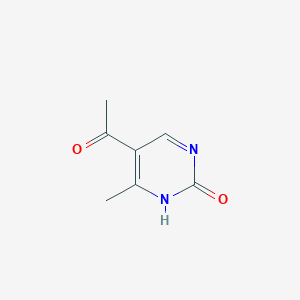

5-Acetyl-4-methylpyrimidin-2(1H)-one

説明

5-Acetyl-4-methylpyrimidin-2(1H)-one is a substituted pyrimidinone derivative characterized by an acetyl group at position 5 and a methyl group at position 4 of the pyrimidine ring. This compound is of interest in medicinal chemistry and materials science due to its structural similarity to bioactive dihydropyrimidinones (DHPMs), which exhibit diverse pharmacological properties. Its hydrochloride form (CAS 113246-41-6) is commercially available for research purposes .

特性

IUPAC Name |

5-acetyl-6-methyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-6(5(2)10)3-8-7(11)9-4/h3H,1-2H3,(H,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKYGEOXVDIMHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC(=O)N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00462907 | |

| Record name | 5-Acetyl-4-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113246-41-6 | |

| Record name | 5-Acetyl-4-methylpyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00462907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-4-methylpyrimidin-2(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with urea in the presence of a base, such as sodium ethoxide, followed by cyclization to form the pyrimidine ring. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common to achieve high-quality products.

化学反応の分析

Types of Reactions

5-Acetyl-4-methylpyrimidin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine carboxylic acids, while reduction can produce pyrimidine alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the pyrimidine ring.

科学的研究の応用

Chemical Synthesis

5-Acetyl-4-methylpyrimidin-2(1H)-one serves as a crucial building block in organic synthesis. Its structure allows for the formation of more complex molecules through various chemical reactions, including:

- Substitution Reactions: The compound can undergo nucleophilic substitutions to yield derivatives with different functional groups.

- Oxidation and Reduction: It can be oxidized to form pyrimidine carboxylic acids or reduced to produce alcohols, enhancing its versatility in synthetic pathways .

Biological Activities

Research has indicated that this compound possesses notable biological activities, making it a candidate for further investigation in pharmacology:

- Antimicrobial Properties: Studies suggest that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains, indicating potential use in developing new antibiotics .

- Anti-inflammatory Effects: The compound has been evaluated for its ability to inhibit specific enzymes involved in inflammatory pathways, suggesting its utility in treating inflammatory diseases .

- Antihyperglycemic Activity: Research indicates that it may help regulate blood glucose levels, making it a candidate for diabetes management .

Pharmaceutical Applications

In the pharmaceutical industry, this compound is explored as an intermediate for synthesizing various drugs. Its role includes:

- Drug Development: The compound's ability to interact with biological macromolecules positions it as a valuable intermediate in creating pharmaceuticals targeting specific enzymes or receptors.

- Potential Anticonvulsant Activity: Preliminary studies have shown that certain derivatives may exhibit anticonvulsant properties, warranting further exploration for treating epilepsy and related disorders .

Agrochemical Applications

The compound is also significant in agrochemistry:

- Pesticide and Herbicide Development: Its stability and ability to form complex structures make it an ideal candidate for synthesizing agrochemicals aimed at improving crop yields and protecting against pests .

Industrial Uses

Beyond pharmaceuticals and agrochemicals, this compound finds applications in various industrial sectors:

- Dyes and Pigments: It serves as an intermediate in synthesizing dyes, contributing to the production of colorants used in textiles and other materials .

- Cosmetic Formulations: The compound is utilized in skincare products due to its chemical stability and potential benefits for skin hydration and protection .

Table 1: Summary of Biological Activities

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Products Formed | Applications |

|---|---|---|

| Substitution | Various functional derivatives | Drug synthesis |

| Oxidation | Pyrimidine carboxylic acids | Chemical intermediates |

| Reduction | Pyrimidine alcohols | Pharmaceutical applications |

作用機序

The mechanism of action of 5-Acetyl-4-methylpyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting biochemical processes within cells. Its effects are mediated through binding to active sites or allosteric sites on target proteins, altering their activity and function.

類似化合物との比較

Structural Variations and Physical Properties

Key structural analogs differ in substituents at positions 4, 5, and 6 of the pyrimidine ring, influencing physical properties and reactivity:

Key Observations :

- Substituent Effects: 4-Methyl vs. Acetyl vs. Ethoxycarbonyl: The acetyl group at position 5 (target compound) exhibits stronger electron-withdrawing effects than ethoxycarbonyl, influencing reactivity in nucleophilic substitutions .

Reactivity :

- The acetyl group at position 5 participates in condensation reactions, while the 4-methyl group stabilizes the ring against oxidation compared to aryl-substituted analogs .

生物活性

5-Acetyl-4-methylpyrimidin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₇H₈N₂O

- Molecular Weight : 152.15 g/mol

The compound features an acetyl group at the 5-position and a methyl group at the 4-position of the pyrimidine ring, which contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes, impacting biochemical pathways within cells. This is achieved through binding to active or allosteric sites on target proteins, altering their function.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially disrupting nucleic acid synthesis in pathogens .

- Anti-inflammatory Effects : It may inhibit key enzymes involved in inflammatory pathways, contributing to its anti-inflammatory profile.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

Antimicrobial Activity

The compound has demonstrated significant antimicrobial effects against various bacterial strains. Studies have shown that it can inhibit the growth of pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 30 to 50 µg/mL, indicating promising antibacterial potential .

Anticancer Activity

In vitro studies have evaluated the anticancer properties of this compound against several cancer cell lines. The compound exhibited cytotoxic effects with IC₅₀ values ranging from 10 to 20 µM against different cancer types, including breast and lung cancer cell lines. These findings suggest that it may interfere with cancer cell proliferation and induce apoptosis .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been assessed through its effects on cytokine production. In laboratory settings, it has been shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its role in modulating inflammatory responses.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- In Vivo Studies : Research involving animal models has demonstrated the compound's ability to reduce inflammation markers in induced models of arthritis, supporting its therapeutic potential for inflammatory diseases .

- Molecular Docking Studies : Computational studies have indicated strong binding affinities of this compound with various target proteins involved in cancer progression and inflammation, suggesting a rational basis for its observed biological activities .

- Comparative Analysis : A comparative study with structurally similar compounds revealed that while many pyrimidine derivatives exhibit biological activity, this compound shows a unique combination of antimicrobial and anticancer properties that warrants further investigation.

Summary Table of Biological Activities

| Activity | Target Organisms/Cells | IC₅₀/MIC Values | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli, S. aureus | 30 - 50 µg/mL | Disruption of nucleic acid synthesis |

| Anticancer | Breast cancer cell lines | 10 - 20 µM | Induction of apoptosis |

| Anti-inflammatory | Cytokines (TNF-α, IL-6) | Significant reduction | Inhibition of pro-inflammatory pathways |

Q & A

Q. What are the standard synthetic routes for 5-Acetyl-4-methylpyrimidin-2(1H)-one, and how do reaction conditions influence yield?

The compound is typically synthesized via modified Biginelli reactions. For example, refluxing acetylacetone, urea, and aldehydes in a solvent system (e.g., n-heptane-toluene) with ZnCl₂ as a catalyst yields dihydropyrimidinones. Purification involves recrystallization from solvent mixtures . Optimizing catalyst loading (e.g., 2 mmol ZnCl₂ per 10 mmol aldehyde) and solvent polarity is critical for yields >70%. Comparative studies using amino acids like glycine as catalysts in ethanol under reflux (2 hours) show similar efficacy, suggesting robustness in methodology .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound derivatives?

- X-ray crystallography : Single-crystal studies (e.g., R factor = 0.046) confirm stereochemistry and hydrogen-bonding patterns, with SHELXL refinement ensuring accuracy .

- NMR/IR spectroscopy : ¹H-NMR peaks at δ 2.1–2.4 ppm (methyl/acetyl groups) and IR carbonyl stretches (~1700 cm⁻¹) validate functional groups. Discrepancies between solution (NMR) and solid-state (XRD) conformations require complementary analysis .

- Mercury software : Used to visualize packing motifs and intermolecular interactions (e.g., π-π stacking) in crystal structures .

Q. What are the common pharmacological targets studied for dihydropyrimidinone analogs like this compound?

Dihydropyrimidinones are explored for antimicrobial and antitumor activity. In vitro assays include:

- MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria.

- MTT assays for cytotoxicity in cancer cell lines. Substituent variations (e.g., 4-methoxyphenyl groups) enhance bioactivity by modulating lipophilicity and target binding .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound?

Discrepancies often arise from dynamic effects in solution (NMR) vs. static solid-state (XRD) structures. Strategies include:

- Variable-temperature NMR : Assess conformational flexibility (e.g., keto-enol tautomerism).

- DFT calculations : Compare theoretical and experimental geometries to identify dominant conformers.

- Powder XRD : Validate phase purity if single crystals are unavailable .

Q. What experimental design considerations are critical for optimizing enantioselective synthesis of chiral dihydropyrimidinones?

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic additions?

- Electron-withdrawing groups (e.g., -NO₂ at the 4-position) increase electrophilicity at C2, accelerating nucleophilic attack.

- Steric hindrance : Bulky substituents (e.g., 4-aryl groups) reduce reaction rates but improve regioselectivity. Mechanistic studies using Hammett plots or deuterium isotope effects elucidate these trends .

Q. What methodologies are employed to study intermolecular interactions in co-crystals of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。